molecular formula C17H16ClN5O2 B4891604 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B4891604
M. Wt: 357.8 g/mol
InChI Key: CRKQSHPPORYVDJ-UHFFFAOYSA-N
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Description

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the chlorophenyl and methoxyphenyl groups. Common synthetic routes may involve the use of reagents such as sodium azide, chlorobenzene, and methoxybenzyl chloride under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
  • 2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-15-8-2-12(3-9-15)10-19-16(24)11-23-21-17(20-22-23)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKQSHPPORYVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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